molecular formula C6H6O4 B050453 Kojic acid CAS No. 123712-78-7

Kojic acid

Cat. No.: B050453
CAS No.: 123712-78-7
M. Wt: 142.11 g/mol
InChI Key: BEJNERDRQOWKJM-UHFFFAOYSA-N
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Description

Mozavaptan is a vasopressin receptor antagonist that is primarily used to treat hyponatremia, a condition characterized by low sodium levels in the blood. It is marketed by Otsuka and was approved in Japan in October 2006 for the treatment of hyponatremia caused by the syndrome of inappropriate antidiuretic hormone secretion due to antidiuretic hormone-producing tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mozavaptan involves the reaction of 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzodiazepine with other reactants under specific conditions. One method involves dissolving the reactants in a suitable solvent and allowing the reaction to proceed under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of Mozavaptan typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Mozavaptan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mozavaptan has several scientific research applications, including:

Mechanism of Action

Mozavaptan exerts its effects by antagonizing the binding of arginine vasopressin to vasopressin receptors, specifically the V2 receptors located on renal collecting duct cells. This prevents the insertion of aquaporins into the cell membrane, thereby inhibiting water reabsorption and promoting aquaresis (excretion of water without electrolyte loss). This mechanism is particularly useful in treating conditions characterized by fluid retention .

Comparison with Similar Compounds

Uniqueness of Mozavaptan: Mozavaptan is unique in its specific binding affinity and selectivity for V2 receptors, which makes it particularly effective in treating hyponatremia caused by the syndrome of inappropriate antidiuretic hormone secretion. Its molecular structure and pharmacokinetic properties also differentiate it from other vasopressin receptor antagonists .

Properties

IUPAC Name

5-hydroxy-2-(hydroxymethyl)pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJNERDRQOWKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C(C1=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040236
Record name Kojic acid
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Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Kojic acid
Source Human Metabolome Database (HMDB)
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Solubility

Soluble in ethanol, ethyl ether, acetone, DMSO; slightly soluble in benzene, Soluble in water, acetone; slightly solluble in ether; insoluble in benzene, Sparingly soluble in pyridine
Record name KOJIC ACID
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Mechanism of Action

The mechanism of action of kojic acid is well defined and it has been shown to act as a competitive and reversible inhibitor of animal and plant polyphenol oxidases, xanthine oxidase, and D- and some L-amino acid oxidases., The activation of NF-kappaB induced by kojic acid, an inhibitor of tyrosinase for biosynthesis of melanin in melanocytes, was investigated in human transfectant HaCaT and SCC-13 cells. These two keratinocyte cell lines transfected with pNF-kappaB-SEAP-NPT plasmid were used to determine the activation of NF-kappaB. Transfectant cells release the secretory alkaline phosphatase (SEAP) as a transcription reporter in response to the NF-kappaB activity and contain the neomycin phosphotransferase (NPT) gene for the dominant selective marker of geneticin resistance. NF-kappaB activation was measured in the SEAP reporter gene assay using a fluorescence detection method. Kojic acid showed the inhibition of cellular NF-kappaB activity in both human keratinocyte transfectants. It could also downregulate the ultraviolet ray (UVR)-induced activation of NF-kappaB expression in transfectant HaCaT cells. Moreover, the inhibitory activity of kojic acid in transfectant HaCaT cells was found to be more potent than known antioxidants, e.g., vitamin C and N-acetyl-L-cysteine. These results indicate that kojic acid is a potential inhibitor of NF-kappaB activation in human keratinocytes, and suggest the hypothesis that NF-kappaB activation may be involved in kojic acid induced anti-melanogenic effect.
Record name KOJIC ACID
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Color/Form

Prismatic needles from acetone, ethanol+ether or methanol+ethyl acetate, Crystals, Prisms, needles from acetone

CAS No.

501-30-4
Record name Kojic acid
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Record name Kojic acid
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Record name Kojic acid
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Record name 5-hydroxy-2-hydroxymethyl-4-pyrone
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Record name Kojic acid
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Melting Point

153.5 °C, 161 °C
Record name Kojic acid
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Record name Kojic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032923
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Comenic acid was found to be an excellent representative of the gamma-pyrone group in use for the purposes of the present invention. 5-hydroxy-4-oxo-4H-pyran-2-carbon acid, or comenic acid, exists in the form of yellowish crystals, has a melting point of about 270° C., and has a molecular mass equal to 156.095 (C6H4O5). Comenic acid is moderately water- and alcohol-soluble and practically insoluble in nonpolar organic solvents. Comenic acid is produced from kojic acid with good yield. Comenic acid is one of the ingredients of a widely used antibacterial medicinal preparation sold in Russia, Baliz-2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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